L-Histidine beta-naphthylamide L-Histidine beta-naphthylamide L-histidine 2-naphthylamide is an L-histidine derivative that is the amide obtained by formal condensation of the carboxy group of L-histidine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-histidine derivative.
Brand Name: Vulcanchem
CAS No.: 7424-15-9
VCID: VC21545089
InChI: InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21)
SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol

L-Histidine beta-naphthylamide

CAS No.: 7424-15-9

Cat. No.: VC21545089

Molecular Formula: C16H16N4O

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

L-Histidine beta-naphthylamide - 7424-15-9

Specification

CAS No. 7424-15-9
Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
IUPAC Name 2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide
Standard InChI InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21)
Standard InChI Key DKDILZBBFKZMRO-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CN=CN3)N
SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N

Introduction

Chemical Structure and Identification

Molecular Characteristics

L-Histidine beta-naphthylamide is characterized by the molecular formula C16H16N4O with a molecular weight of 280.32 g/mol . It is identified by the CAS number 7424-15-9 and the European Community (EC) Number 231-052-4 . The IUPAC name is (2S)-2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide, although it is sometimes also referred to as (2R)-2-amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanamide in some databases . Commercial sources typically provide this compound at a purity of ≥98% as determined by thin-layer chromatography (TLC) .

The compound's structure features the amino acid L-histidine bound to a beta-naphthylamide group via an amide bond. This specific structural arrangement creates a molecule that combines the biochemical properties of histidine with the hydrophobic characteristics of the naphthyl group.

Structural Nomenclature and Characteristics

The imidazole ring in L-Histidine beta-naphthylamide is subject to different numbering conventions depending on the scientific discipline. As noted by chemical suppliers, Bachem and organic chemists designate the position of N-τ as 1 and the position of N-π as 3, whereas biochemists generally number N-π (the nitrogen atom adjacent to the side chain) as 1 and N-τ as 3 . This difference in nomenclature is important to consider when reviewing literature about this compound.

The compound is also known by several synonyms including H-His-betaNA, H-His-ßNA, L-Histidine-beta-naphthylamide, and N-(2-naphthyl)-L-histidinamide .

PropertyValueSource
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
CAS Number7424-15-9
EC Number231-052-4
IUPAC Name(2S)-2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide
Physical FormPowder
Purity (commercial)≥98% (TLC)

Biochemical Properties and Functions

Enzyme Inhibitory Activity

One of the most significant biochemical properties of L-Histidine beta-naphthylamide is its ability to act as an enzyme inhibitor. Research has demonstrated that it functions as a competitive inhibitor of sweet-almond beta-glucosidase with a Ki value of 17 μM . This inhibitory activity is substantially enhanced by the presence of the hydrophobic naphthylamide group attached to the histidine residue. The addition of this hydrophobic group to the basic imidazole nucleus significantly improves binding affinity to both alpha- and beta-glucosidases .

Studies have shown that related compounds like omega-N-acetylhistamine inhibit sweet-almond beta-glucosidase at least 700 times more strongly than either yeast alpha-glucosidase or Escherichia coli beta-galactosidase, suggesting the potential for developing selective reversible beta-glucosidase inhibitors . This selectivity profile makes L-Histidine beta-naphthylamide an important tool for studying enzyme specificity and inhibition mechanisms.

Role in Protein Regulation

L-Histidine beta-naphthylamide has been studied for its role in protein regulation, particularly in relation to the HutP protein in Bacillus subtilis. The HutP protein regulates the transcription of the hut operon, which is involved in histidine utilization. Research has shown that various histidine analogs, including L-Histidine beta-naphthylamide, can mediate the allosteric activation of this protein .

This interaction with the HutP protein demonstrates how L-Histidine beta-naphthylamide can influence gene expression regulation through protein-ligand interactions. The compound acts as an antiterminator that binds to cis-acting regulatory sequences on mRNA in the presence of histidine, thereby suppressing transcription termination and activating the hut operon for histidine utilization .

Research Applications

Biochemical Research

L-Histidine beta-naphthylamide serves as a valuable substrate in enzyme assays, helping researchers study enzyme kinetics and mechanisms . Its well-defined structure and interaction with specific enzymes make it an excellent tool for investigating catalytic processes and binding interactions. The compound's ability to competitively inhibit certain enzymes provides insights into active site structures and substrate recognition mechanisms.

Additionally, the compound is applied in protein synthesis studies, particularly those focused on protein folding and stability. These applications provide important insights into protein interactions and functions, contributing to our understanding of protein biochemistry .

Drug Development

In pharmaceutical research, L-Histidine beta-naphthylamide is used in the design of new pharmaceuticals, particularly those targeting histamine receptors. These receptors are crucial in treatments for allergies and gastric acid secretion disorders . By studying how this compound interacts with these receptors, researchers can develop more effective and selective therapeutic agents.

Computational predictions suggest that L-Histidine beta-naphthylamide has favorable pharmacological properties for drug development. It shows high probability for human intestinal absorption (0.9763) and blood-brain barrier penetration (0.9587), although its Caco-2 permeability is predicted to be poor (0.6575) . These properties are significant considerations in determining the potential bioavailability and distribution of pharmaceuticals derived from or related to this compound.

Predicted PropertyValueProbabilitySource
Human Intestinal AbsorptionPositive0.9763
Blood-Brain Barrier PenetrationPositive0.9587
Caco-2 PermeabilityNegative0.6575
P-glycoprotein SubstrateNon-substrate0.5214
CYP450 1A2 InteractionInhibitor0.7963
CYP450 2C9 InteractionInhibitor0.5000
CYP450 2D6 InteractionInhibitor0.6143
CYP450 3A4 InteractionInhibitor0.8080
CYP Inhibitory PromiscuityHigh0.9037

Analytical Applications

In analytical chemistry, L-Histidine beta-naphthylamide serves as a standard in chromatographic techniques, aiding in the quantification of amino acids in complex mixtures . Its well-characterized structure and properties make it an ideal reference compound for these applications. The compound's distinctive spectral characteristics, contributed by both the imidazole ring and the naphthyl group, enhance its utility in analytical detection methods.

Furthermore, the compound is utilized in biotechnology for the development of biosensors that detect histidine levels. These biosensors can be important in food safety and quality control applications, where monitoring amino acid content is critical .

Recent Research Developments

Advances in Enzyme Inhibition Studies

Recent research has built upon earlier findings regarding the enzyme inhibitory properties of L-Histidine beta-naphthylamide. The development of related compounds with enhanced inhibitory activity against specific glycosidases represents an important advance in this field. These studies have led to the synthesis of a range of hydrophobic omega-N-acylhistamines that are among the most potent inhibitors of sweet-almond beta-glucosidase reported to date .

These developments highlight the importance of L-Histidine beta-naphthylamide as a lead compound for the design of more potent and selective enzyme inhibitors with potential applications in both research and therapeutic contexts.

Application AreaSpecific UseKey FindingSource
Enzyme InhibitionBeta-glucosidase inhibitionCompetitive inhibitor (Ki = 17 μM)
Protein RegulationHutP protein activationAllosteric activator
Biochemical ResearchEnzyme assay substrateHelps study enzyme kinetics
Drug DevelopmentTargeting histamine receptorsUsed in allergy treatments research
Analytical ChemistryChromatographic standardAids in amino acid quantification
Ergogenic ApplicationsNutritional supplementPotential performance enhancement

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